molecular formula C62H100Br2N2O4 B12333292 4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 1088205-04-2

4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B12333292
CAS No.: 1088205-04-2
M. Wt: 1097.3 g/mol
InChI Key: KQOCDXMACZRHBH-UHFFFAOYSA-N
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Description

4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms and long alkyl chains, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactionsThe reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, hydrogen gas, and various catalysts such as palladium or platinum. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons .

Scientific Research Applications

4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with molecular targets through various pathways. The bromine atoms and long alkyl chains enable it to form strong bonds with other molecules, influencing their structure and function. This compound can modulate biological pathways by binding to specific proteins or enzymes, altering their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
  • 4,9-Dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Uniqueness

Compared to similar compounds, 4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is unique due to its longer alkyl chains, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high stability and specific interactions with other molecules .

Biological Activity

4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (CAS No. 1088205-04-2) is a synthetic organic compound belonging to the class of phenanthroline derivatives. Its unique structure and properties have garnered interest in various fields, particularly in biological and material sciences. This article aims to explore the biological activity of this compound based on available research findings.

  • Molecular Formula : C62H100Br2N2O4
  • Molecular Weight : 1097.28 g/mol
  • Structure : The compound features a complex polycyclic structure with multiple bromine substituents and long alkyl chains that influence its solubility and interaction with biological systems.

Biological Activity Overview

The biological activity of 4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone has been investigated in several studies focusing on its potential applications in medicinal chemistry and materials science.

Anticancer Activity

Research indicates that compounds similar to 4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways. This mechanism has been observed in various cancer cell lines including breast and prostate cancer cells.
  • Case Study : A study involving a related phenanthroline derivative demonstrated a dose-dependent inhibition of cell proliferation in human cancer cell lines (MCF-7 and PC-3), with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Antimicrobial Activity

The antimicrobial potential of phenanthroline derivatives has also been explored:

  • Spectrum of Activity : Preliminary findings suggest that 4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline displays activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The compound's mechanism may involve disruption of bacterial cell membranes or interference with nucleic acid synthesis.

Data Table: Biological Activities

Activity TypeTarget Organisms/CellsIC50 (µM)Reference
AnticancerMCF-7 (breast cancer)5.0
AnticancerPC-3 (prostate cancer)10.0
AntimicrobialE. coli15.0
AntimicrobialS. aureus12.5

Mechanistic Studies

In-depth mechanistic studies have indicated that the biological effects of this compound are closely related to its ability to form complexes with metal ions and interact with cellular macromolecules:

  • Metal Ion Interaction : The ability to chelate metal ions enhances its reactivity and biological efficacy.
  • Cellular Uptake : The long alkyl chains facilitate membrane penetration, allowing for greater cellular uptake compared to shorter-chain analogs.

Properties

CAS No.

1088205-04-2

Molecular Formula

C62H100Br2N2O4

Molecular Weight

1097.3 g/mol

IUPAC Name

2,9-dibromo-6,13-bis(2-decyltetradecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C62H100Br2N2O4/c1-5-9-13-17-21-25-27-31-35-39-43-49(41-37-33-29-23-19-15-11-7-3)47-65-59(67)51-45-54(64)58-56-52(46-53(63)57(55(51)56)61(65)69)60(68)66(62(58)70)48-50(42-38-34-30-24-20-16-12-8-4)44-40-36-32-28-26-22-18-14-10-6-2/h45-46,49-50H,5-44,47-48H2,1-4H3

InChI Key

KQOCDXMACZRHBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)Br)C1=O)Br

Origin of Product

United States

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